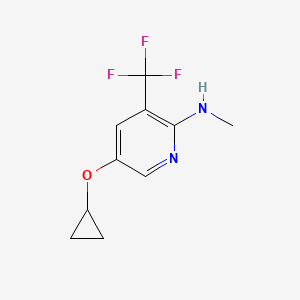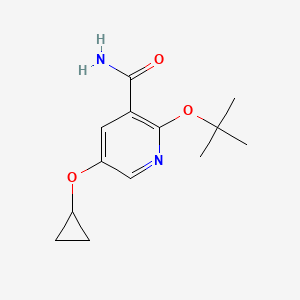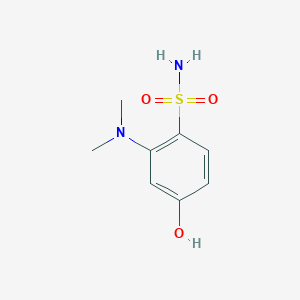
5-Bromo-4-cyclopropoxy-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and a methylamine group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropoxy-N-methylpyridin-3-amine typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides of the pyridine ring.
Reduction Reactions: Products include reduced amines.
Coupling Reactions: Products include biaryl derivatives.
Scientific Research Applications
5-Bromo-4-cyclopropoxy-N-methylpyridin-3-amine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anti-thrombolytic applications, the compound may inhibit clot formation by interacting with key enzymes involved in the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methylpyridin-3-amine: Similar structure but lacks the cyclopropoxy group.
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a different substitution pattern.
5-Bromo-N-methylpyridin-3,4,6-d3-2-amine: A deuterated analog with similar properties.
Uniqueness
5-Bromo-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C9H11BrN2O/c1-11-8-5-12-4-7(10)9(8)13-6-2-3-6/h4-6,11H,2-3H2,1H3 |
InChI Key |
VLUSBUJZYSOUQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


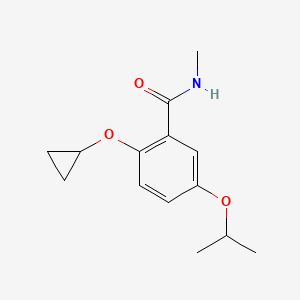
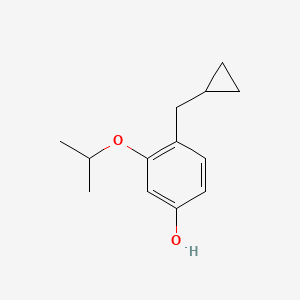
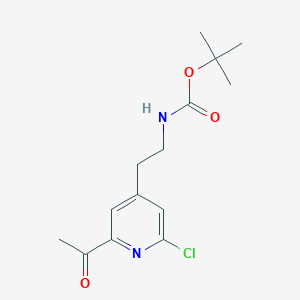
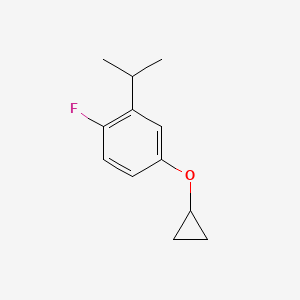
![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)





